molecular formula C18H21N5O3S B2626212 methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate CAS No. 2097861-41-9

methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate

Cat. No.: B2626212
CAS No.: 2097861-41-9
M. Wt: 387.46
InChI Key: MEBJPJNDCPBPBU-UHFFFAOYSA-N
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Description

Methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a pyridazine ring fused with a cyclopentane ring, a piperidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium sulfide for cyclization and various amines for substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate is unique due to its combination of three distinct heterocyclic rings. This structural complexity may confer unique biological activities and chemical properties that are not observed in simpler analogs.

Properties

IUPAC Name

methyl 2-[[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-26-17(25)14-10-27-18(19-14)20-16(24)11-5-7-23(8-6-11)15-9-12-3-2-4-13(12)21-22-15/h9-11H,2-8H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBJPJNDCPBPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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